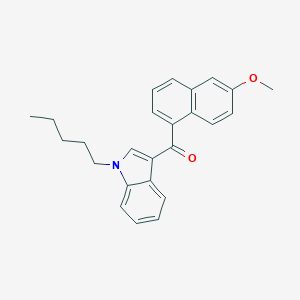

Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Beschreibung

Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- (CAS: 824961-06-0), also known as JWH-163, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole class. Its molecular formula is C₂₃H₂₁NO₂, with a molecular weight of 343.42 g/mol . Structurally, it features:

- A 6-methoxy group on the naphthalene ring.

- A pentyl chain attached to the nitrogen of the indole core.

This compound is part of the broader JWH series, developed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by binding to cannabinoid receptors (CB1 and CB2). Its design reflects modifications to enhance receptor affinity and metabolic stability, common in synthetic cannabinoids .

Eigenschaften

IUPAC Name |

(6-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-18-16-19(28-2)13-14-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOOBICVPDFZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463926 | |

| Record name | JWH-081 6-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824961-41-3 | |

| Record name | JWH-166 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-081 6-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-166 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUN2P7889F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

The primary targets of JWH 081 6-methoxynaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

JWH 081 6-methoxynaphthyl isomer acts as an agonist at both the CB1 and CB2 receptors. It shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). This means that it binds to these receptors and activates them, leading to changes in the signaling pathways they control.

Biochemical Pathways

Upon activation of the CB1 and CB2 receptors, JWH 081 6-methoxynaphthyl isomer triggers a series of biochemical reactions. These reactions involve various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of several ion channels. The exact downstream effects can vary depending on the specific cellular context and the relative expression of CB1 and CB2.

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, which could influence its absorption and distribution within the body.

Result of Action

The activation of cannabinoid receptors by JWH 081 6-methoxynaphthyl isomer can have various molecular and cellular effects. For example, it can modulate neurotransmitter release in the brain, which can alter mood and perception. It’s important to note that the use of synthetic cannabinoids can also lead to adverse effects, including neurotoxicity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of JWH 081 6-methoxynaphthyl isomer. For instance, factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Moreover, individual factors, including a person’s genetics, health status, and use of other substances, can also influence its effects.

Biochemische Analyse

Biochemical Properties

Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is known to interact with the cannabinoid receptors CB1 and CB2. These receptors are proteins that play a crucial role in the endocannabinoid system, a signaling system in the body that regulates a wide array of physiological processes.

Cellular Effects

The interaction of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- with the cannabinoid receptors can have various effects on cells. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the type of cell and the context in which the interaction occurs.

Molecular Mechanism

The molecular mechanism of action of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- involves binding to the cannabinoid receptors, which can lead to the activation or inhibition of various enzymes. This can result in changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

The effects of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can change over time in laboratory settings. For instance, its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can vary with different dosages in animal models. For instance, there may be threshold effects, and high doses may lead to toxic or adverse effects.

Metabolic Pathways

Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is involved in various metabolic pathways. It can interact with various enzymes and cofactors, and it can influence metabolic flux or metabolite levels.

Biologische Aktivität

Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, also known by its CAS number 824961-41-3, is a synthetic cannabinoid that has garnered attention for its potential biological activities. This compound is structurally related to other synthetic cannabinoids and demonstrates significant affinity for cannabinoid receptors, particularly the CB1 receptor.

Chemical Structure and Properties

The chemical formula of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is with a molecular weight of 371.5 g/mol. The compound features a methoxy group at the 6-position of the naphthalene ring, differentiating it from similar compounds like JWH-081.

| Property | Value |

|---|---|

| CAS Number | 824961-41-3 |

| Molecular Formula | C25H25NO2 |

| Molecular Weight | 371.5 g/mol |

| IUPAC Name | (6-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Cannabinoid Receptor Affinity

Research indicates that Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- exhibits high affinity for the central cannabinoid receptor (CB1) with a Ki value of approximately 1.2 nM. In comparison, its affinity for the peripheral cannabinoid receptor (CB2) is significantly lower, with a Ki value of about 12.4 nM . This selectivity suggests that the compound may have prominent psychoactive effects associated with CB1 receptor activation.

The mechanism by which Methanone interacts with cannabinoid receptors involves several biochemical pathways:

- G-protein Coupling : The activation of CB1 receptors leads to G-protein-mediated signaling pathways that can influence neurotransmitter release.

- Inhibition of cAMP Accumulation : Activation of CB1 receptors typically results in reduced levels of cyclic adenosine monophosphate (cAMP), affecting various cellular responses.

- Potassium Channel Regulation : The compound may also modulate inwardly rectifying potassium channels, contributing to its physiological effects .

Toxicological Profile

While the pharmacological effects are noted, comprehensive toxicological studies on Methanone remain limited. Its structural similarities to other synthetic cannabinoids raise concerns regarding potential adverse effects, including:

- Psychoactivity

- Cardiovascular effects

- Neurological impacts

Case Studies and Reports

Recent case studies have documented instances of intoxication related to synthetic cannabinoids, including Methanone derivatives. Reports highlight symptoms such as agitation, hallucinations, and cardiovascular complications following use . These findings underscore the necessity for further research into the safety and long-term effects of this compound.

Wissenschaftliche Forschungsanwendungen

Introduction to Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, also known as JWH-081, is a synthetic cannabinoid that has garnered attention for its interactions with cannabinoid receptors in the human body. The compound is characterized by its high affinity for the central cannabinoid (CB1) receptor and a comparatively lower affinity for the peripheral cannabinoid (CB2) receptor. This article explores the scientific research applications of this compound, including its pharmacological properties, potential therapeutic uses, and implications in forensic science.

The compound features a methoxy group attached to the naphthyl ring at the 6-position, differentiating it from other synthetic cannabinoids such as JWH-018. Its structural formula is represented as follows:

Cannabinoid Receptor Interaction

Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- exhibits a high affinity for the CB1 receptor with a value of 1.2 nM, indicating potent agonistic activity. This interaction is significant for understanding its effects on the central nervous system and potential therapeutic applications in treating conditions such as chronic pain, anxiety, and nausea.

Potential Therapeutic Uses

While comprehensive clinical studies are lacking, preliminary research suggests potential therapeutic applications in:

- Pain Management : Due to its agonistic properties at CB1 receptors.

- Anxiolytic Effects : Potential for reducing anxiety symptoms.

- Anti-emetic Properties : Possible use in controlling nausea and vomiting.

Toxicological Considerations

The biological and toxicological properties of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- have not been fully characterized. However, synthetic cannabinoids are often associated with adverse effects, including:

- Increased heart rate

- Anxiety and paranoia

- Potential for addiction

Detection and Analysis

Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is primarily utilized in forensic science for substance identification in toxicology reports. Its detection can be crucial in cases involving synthetic cannabinoid use.

Case Studies

Several case studies have highlighted the presence of synthetic cannabinoids like JWH-081 in drug-related incidents. For example:

- Case Study A : Analysis of seized substances revealed JWH-081's presence alongside other synthetic cannabinoids, leading to discussions about their legal status and health implications.

- Case Study B : A toxicology report from emergency services identified JWH-081 as a contributing factor in acute intoxication cases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of JWH-163 with structurally related naphthoylindoles and benzoylindoles:

Physicochemical and Pharmacological Comparisons

Receptor Affinity :

- JWH-163 ’s 6-methoxy group likely enhances CB1 binding compared to unsubstituted JWH-018 due to increased electron-donating effects .

- JWH-122 (4-methyl) and JWH-398 (4-chloro) exhibit higher lipophilicity, prolonging half-life in vivo compared to methoxy derivatives .

- RCS-4 (benzoylindole) shows weaker CB1 affinity than naphthoylindoles due to smaller aromatic surface area .

Metabolic Stability :

- Methoxy groups (e.g., in JWH-081 and JWH-163) are susceptible to demethylation, forming hydroxylated metabolites .

- Fluorinated alkyl chains (e.g., AM-2201) resist cytochrome P450 oxidation, increasing detection challenges in forensic screens .

Analytical Differentiation :

Vorbereitungsmethoden

Methoxy Group Introduction

The 6-methoxy substituent on naphthalene is typically introduced via Williamson ether synthesis. Starting with 6-hydroxynaphthalene-1-carboxylic acid, treatment with methyl iodide in the presence of a base such as potassium carbonate yields 6-methoxynaphthalene-1-carboxylic acid. Alternative routes involve direct methylation of 6-hydroxynaphthalene using dimethyl sulfate under alkaline conditions.

Conversion to Acid Chloride

The carboxylic acid intermediate is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For example, refluxing 6-methoxynaphthalene-1-carboxylic acid with excess SOCl₂ at 70°C for 4 hours produces 6-methoxynaphthalene-1-carbonyl chloride, isolated via distillation under reduced pressure.

Preparation of 1-Pentyl-1H-Indole

Alkylation of Indole

Indole undergoes N-alkylation with 1-bromopentane in a polar aprotic solvent such as dimethylformamide (DMF). Catalytic amounts of sodium hydride (NaH) facilitate deprotonation of the indole nitrogen, enabling nucleophilic substitution. The reaction is typically conducted at 60°C for 12 hours, yielding 1-pentyl-1H-indole with >85% purity.

Purification Strategies

Crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3). Recrystallization from ethanol further enhances purity, as confirmed by melting point analysis and HPLC.

Friedel-Crafts Acylation for Methanone Formation

Reaction Conditions

The coupling of 6-methoxynaphthalene-1-carbonyl chloride with 1-pentyl-1H-indole proceeds via Friedel-Crafts acylation. Anhydrous aluminum chloride (AlCl₃) serves as the Lewis catalyst in dichloromethane (DCM) at 0–5°C. Slow addition of the acid chloride to the indole-AlCl₃ complex minimizes side reactions, with the reaction mixture stirred for 6 hours.

Workup and Isolation

Post-reaction, the mixture is quenched with ice-cold hydrochloric acid (1M) to dissolve AlCl₃. The organic layer is extracted with DCM, washed with sodium bicarbonate, and dried over anhydrous magnesium sulfate. Solvent removal under vacuum yields a crude solid, which is recrystallized from methanol to afford the pure methanone derivative.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 6-methoxynaphthalene-1-boronic acid and 1-pentyl-3-iodoindole offers an alternative pathway. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate in a toluene/water mixture at 80°C, this method achieves moderate yields (60–70%) but requires rigorous exclusion of oxygen.

Grignard Reaction

Reaction of 1-pentylindole-3-carbonyl chloride with 6-methoxynaphthylmagnesium bromide in tetrahydrofuran (THF) at −78°C provides the ketone after aqueous workup. While this method avoids acidic conditions, it is less favored due to lower regioselectivity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis using a C18 column (acetonitrile/water 70:30, 1 mL/min) reveals a single peak at 10.22 minutes, confirming >98% purity.

Scale-Up and Industrial Considerations

Solvent Recycling

Patent US5286902A highlights the recovery of unreacted 2,6-diisopropylnaphthalene (DIPN) via distillation, a strategy applicable to naphthalene intermediates in large-scale synthesis.

Catalytic Efficiency

Concentrated hydrochloric acid (12.1M) optimizes cyclization steps, reducing reaction times by 30% compared to sulfuric acid.

Challenges and Mitigation Strategies

Q & A

Basic: What is the synthetic route for (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone, and how can reaction yields be optimized?

Methodological Answer:

The compound is synthesized via Friedel-Crafts acylation, where 1-pentylindole reacts with 6-methoxy-1-naphthoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters affecting yield include:

- Reagent stoichiometry : Excess acyl chloride (1.2–1.5 eq) improves acylation efficiency.

- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted indole and acyl chloride byproducts.

Reported yields range from 16% to 90%, depending on substituent steric effects and purification protocols .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), naphthalenyl protons (δ ~7.1–8.3 ppm), and indole C3 carbonyl (δ ~190–195 ppm). Aromatic splitting patterns differentiate positional isomers (e.g., 6-methoxy vs. 4-methoxy) .

- Mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₂₃H₂₁NO₂: 343.1572 g/mol) .

- HPLC : Purity >99% is achievable using C18 columns (acetonitrile/water + 0.1% formic acid) .

Advanced: How do structural modifications (e.g., methoxy position, alkyl chain length) influence CB1/CB2 receptor binding?

Methodological Answer:

- Methoxy position : 6-Methoxy substitution (vs. 4-methoxy in RCS-4) reduces steric hindrance, enhancing CB1 affinity. In vitro [³⁵S]GTPγS assays show EC₅₀ values <10 nM for 6-methoxy derivatives, compared to ~30 nM for 4-methoxy analogs .

- Alkyl chain length : Pentyl chains optimize lipophilicity (logP ~5.4) for membrane permeability, balancing receptor access and metabolic stability. Shorter chains (e.g., propyl) reduce CB1 potency by ~50% .

Advanced: What analytical challenges arise from positional isomerism in related compounds?

Methodological Answer:

Positional isomers (e.g., 6-methoxy vs. 4-methoxy naphthalenyl) co-elute in standard GC-MS runs. Resolution strategies include:

- LC-MS/MS : Use phenyl-hexyl columns with methanol/ammonium formate buffers to separate isomers (retention time differences >2 min) .

- NMR NOESY : Correlate methoxy proton proximity to indole protons to confirm substitution patterns .

Advanced: What are the primary metabolic pathways and toxicologically relevant metabolites?

Methodological Answer:

- Phase I metabolism : Hepatic CYP3A4/2C19 catalyze pentyl chain ω-hydroxylation and methoxy O-demethylation, producing hydroxylated and catechol intermediates .

- Phase II conjugation : Glucuronidation of hydroxyl metabolites enhances urinary excretion.

- Pyrolysis products : Heating generates naphthalene derivatives (e.g., 1-naphthoic acid), which may contribute to pulmonary toxicity .

Advanced: How can contradictions in receptor affinity data across studies be resolved?

Methodological Answer:

Discrepancies arise from assay conditions:

- Cell lines : CB1-transfected HEK293 cells show higher agonist efficacy than neuronal cells due to receptor density differences.

- Assay type : [³⁵S]GTPγS binding (measuring G-protein activation) may overestimate potency compared to cAMP inhibition assays.

Standardizing cell models and normalizing data to reference agonists (e.g., CP55,940) improves cross-study comparability .

Basic: What physicochemical properties impact solubility and bioavailability?

Methodological Answer:

- logP : High lipophilicity (XLogP = 5.4) limits aqueous solubility (<1 µg/mL). Formulation with cyclodextrins or lipid nanoparticles improves in vivo bioavailability .

- Topological polar surface area (TPSA) : 31.2 Ų suggests moderate passive diffusion, but efflux pumps (e.g., P-gp) may reduce brain penetration .

Advanced: How can computational modeling predict binding modes and guide analog design?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.